molecular formula C23H27N7OS B2945905 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine CAS No. 1251622-29-3

4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine

Cat. No.: B2945905
CAS No.: 1251622-29-3
M. Wt: 449.58
InChI Key: SHBNTRDZFHNNDJ-UHFFFAOYSA-N
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Description

4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including piperazine, imidazole, pyrimidine, and thiomorpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine derivative: Starting with 2-methylphenylamine, it is reacted with piperazine to form 2-methylphenylpiperazine.

    Imidazole coupling: The piperazine derivative is then coupled with imidazole-1-carboxylic acid under dehydrating conditions to form the imidazole-piperazine intermediate.

    Pyrimidine synthesis: The intermediate is then reacted with 4-chloropyrimidine to introduce the pyrimidine ring.

    Thiomorpholine addition: Finally, thiomorpholine is introduced through nucleophilic substitution to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine: A closely related compound with a similar structure but different substitution pattern.

    4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.

Uniqueness

The uniqueness of 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7OS/c1-18-4-2-3-5-20(18)27-6-8-29(9-7-27)23(31)19-15-30(17-26-19)22-14-21(24-16-25-22)28-10-12-32-13-11-28/h2-5,14-17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBNTRDZFHNNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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